molecular formula C11H20N2O B1299561 2-cyano-N-octylacetamide CAS No. 39581-22-1

2-cyano-N-octylacetamide

Cat. No.: B1299561
CAS No.: 39581-22-1
M. Wt: 196.29 g/mol
InChI Key: LJXZSEPGWGOYCP-UHFFFAOYSA-N
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Description

2-cyano-N-octylacetamide is an organic compound with the molecular formula C11H20N2O It is a nitrile derivative containing both a cyano group and an amide group

Scientific Research Applications

2-cyano-N-octylacetamide has a wide range of applications in scientific research:

Safety and Hazards

2-cyano-N-octylacetamide is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

2-cyano-N-octylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme dynamin, a large GTPase involved in membrane fission during clathrin-mediated endocytosis, actin dynamics, and cytokinesis . The compound acts on the dynamin G domain and is not GTP competitive . This interaction is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with dynamin affects membrane fission, which is essential for endocytosis and other cellular processes . Additionally, it has been observed to impact actin dynamics and cytokinesis, further highlighting its importance in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the G domain of dynamin, leading to its activation or inhibition depending on the context . This binding interaction is crucial for the compound’s effects on membrane fission and other cellular processes. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, affecting its long-term efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of the compound’s stability and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . It is essential to determine the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biomedical applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

2-cyano-N-octylacetamide can be synthesized through several methods. One common approach involves the reaction of octylamine with ethyl cyanoacetate. This reaction typically occurs under mild conditions and can be catalyzed by palladium . The reaction proceeds via a radical intermediate, making it suitable for late-stage functionalization .

Another method involves the direct carbonylation of bromoacetonitrile using a palladium catalyst. This method is efficient and convenient, providing high yields of the target compound under mild conditions .

Industrial Production Methods

Industrial production of this compound often utilizes the same synthetic routes as laboratory methods but on a larger scale. The use of palladium-catalyzed reactions is particularly advantageous due to the high efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-octylacetamide undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides and esters.

Comparison with Similar Compounds

2-cyano-N-octylacetamide can be compared with other nitrile and amide derivatives:

The presence of both the cyano and octyl groups in this compound makes it unique and versatile for various applications in chemistry and industry.

Properties

IUPAC Name

2-cyano-N-octylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-3-4-5-6-7-10-13-11(14)8-9-12/h2-8,10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXZSEPGWGOYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367945
Record name 2-cyano-N-octyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39581-22-1
Record name 2-Cyano-N-octylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39581-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-octyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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